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Compound of Interest

Compound Name: 1,2,5-Pentanetriol

Cat. No.: B082931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1,2,5-Pentanetriol (CAS: 14697-46-2), a triol of interest in various chemical and

pharmaceutical applications. Due to the limited availability of published spectra for this specific

compound, this document focuses on predicted spectroscopic characteristics based on the

well-established principles of NMR, IR, and MS for analogous polyol structures. Detailed

experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 1,2,5-Pentanetriol based

on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS).

Table 1: Predicted ¹H NMR Spectral Data for 1,2,5-
Pentanetriol
Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.4 - 3.7 Multiplet 3H H-1, H-2

~1.4 - 1.7 Multiplet 4H H-3, H-4

~3.6 - 3.8 Triplet 2H H-5

Variable (Broad) Singlet 3H -OH

Table 2: Predicted ¹³C NMR Spectral Data for 1,2,5-
Pentanetriol
Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm) Carbon Atom

~65 - 75 C-1, C-2

~30 - 40 C-3, C-4

~60 - 70 C-5

Table 3: Predicted Key IR Absorption Bands for 1,2,5-
Pentanetriol

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3600 - 3200 Strong, Broad O-H Stretch Hydroxyl (-OH)

2950 - 2850 Strong C-H Stretch Alkane (C-H)

1470 - 1430 Medium C-H Bend Alkane (CH₂)

1260 - 1000 Strong C-O Stretch Alcohol (C-O)
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Table 4: Predicted Mass Spectrometry Fragmentation for
1,2,5-Pentanetriol
Ionization Method: Electron Ionization (EI)

m/z Interpretation

120 Molecular Ion [M]⁺ (low abundance)

102 [M - H₂O]⁺

84 [M - 2H₂O]⁺

61 [CH(OH)CH₂OH]⁺

43 [C₃H₇]⁺

31 [CH₂OH]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of

1,2,5-Pentanetriol.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 1,2,5-Pentanetriol in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm

NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrumentation:
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A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband

probe.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Reference the spectra to the TMS signal (0 ppm for ¹H) or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and

multiplicities.

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,2,5-Pentanetriol, particularly the

hydroxyl and alkyl groups.

Methodology:

Sample Preparation:

For a neat liquid sample, place a small drop of 1,2,5-Pentanetriol directly onto the surface

of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or

KBr).

Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer, preferably equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or salt plates.

Place the sample on the crystal or between the plates and record the sample spectrum.
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The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,2,5-Pentanetriol
to support its structural elucidation.

Methodology:

Sample Introduction and Ionization:

For a volatile liquid like 1,2,5-Pentanetriol, Gas Chromatography-Mass Spectrometry

(GC-MS) is a suitable technique.

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).
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Inject the solution into the GC, where the compound will be separated from the solvent

and any impurities.

The compound will then enter the mass spectrometer's ion source.

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

Instrumentation:

A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer

(e.g., a quadrupole or time-of-flight analyzer).

Mass Analysis:

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of the ions versus their

m/z values.

Data Analysis:

Identify the molecular ion peak ([M]⁺), if present.

Analyze the fragmentation pattern to identify characteristic losses (e.g., water, alkyl

fragments) and key fragment ions that provide structural information.

Sample Introduction Mass Analysis Data Analysis
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Mass Spectrometry (GC-MS) Experimental Workflow

To cite this document: BenchChem. [Spectroscopic Analysis of 1,2,5-Pentanetriol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b082931#spectroscopic-data-of-1-2-5-pentanetriol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b082931#spectroscopic-data-of-1-2-5-pentanetriol-nmr-ir-ms
https://www.benchchem.com/product/b082931#spectroscopic-data-of-1-2-5-pentanetriol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082931?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

